

spectroscopic data analysis of 1-Methoxy-4-(methylsulfonyl)benzene (NMR, IR, Mass)

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Compound of Interest

Compound Name:	1-Methoxy-4-(methylsulfonyl)benzene
Cat. No.:	B1585040

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An In-depth Spectroscopic Data Analysis of **1-Methoxy-4-(methylsulfonyl)benzene**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of **1-Methoxy-4-(methylsulfonyl)benzene**, a key chemical intermediate, through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output. Each analytical technique is detailed with field-proven protocols, in-depth interpretation, and authoritative citations, ensuring a self-validating and robust characterization of the target molecule.

Introduction: The Analytical Imperative

1-Methoxy-4-(methylsulfonyl)benzene ($C_8H_{10}O_3S$, Molar Mass: 186.23 g/mol) is a parasubstituted aromatic compound featuring an electron-donating methoxy group and a strongly electron-withdrawing methylsulfonyl group. This electronic dichotomy makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount to ensuring the integrity of downstream applications. This guide employs a multi-technique spectroscopic approach to create a detailed and unambiguous

structural portrait of the molecule, demonstrating how ^1H NMR, ^{13}C NMR, IR, and MS data synergize to provide conclusive evidence.

Molecular Structure:

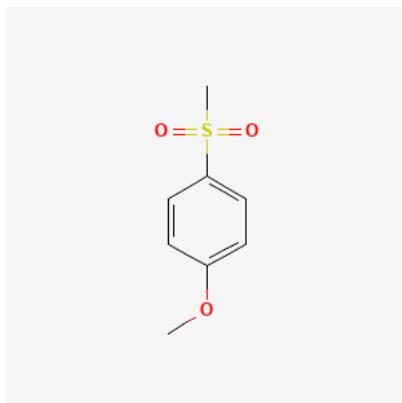


Figure 1. Chemical Structure of **1-Methoxy-4-(methylsulfonyl)benzene**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides precise information about the electronic environment and connectivity of hydrogen atoms within a molecule. The distinct electronic effects of the methoxy and methylsulfonyl substituents create a well-resolved and highly informative spectrum.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methoxy-4-(methylsulfonyl)benzene** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Number of Scans: 16

- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

Data Presentation: ^1H NMR

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
A	7.90	Doublet	2H	~9.0	Aromatic H (ortho to - SO_2CH_3)
B	7.03	Doublet	2H	~9.0	Aromatic H (ortho to - OCH_3)
C	3.88	Singlet	3H	N/A	Methoxy (- OCH_3)
D	3.06	Singlet	3H	N/A	Methylsulfonyl (- SO_2CH_3)

Spectral Interpretation

The ^1H NMR spectrum exhibits four distinct signals, consistent with the molecule's C_2 symmetry.

- Aromatic Region (7.0-8.0 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which at this resolution appears as two distinct doublets.
 - Signal A (δ 7.90): This downfield doublet corresponds to the two protons ortho to the strongly electron-withdrawing methylsulfonyl group. This group deshields the adjacent protons, shifting their resonance to a lower field.

- Signal B (δ 7.03): This upfield doublet is assigned to the two protons ortho to the electron-donating methoxy group. The oxygen atom shields these protons, causing an upfield shift relative to unsubstituted benzene (δ 7.34 ppm).
- Aliphatic Region (3.0-4.0 ppm):
 - Signal C (δ 3.88): This singlet, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring.^[1] Its chemical shift is typical for anisole derivatives.
 - Signal D (δ 3.06): This singlet, also integrating to three protons, is assigned to the methyl group of the sulfone functionality. The strong deshielding effect of the two adjacent oxygen atoms shifts this signal downfield to approximately 3.1 ppm.^[2]

Visualization: ^1H NMR Assignments

Caption: Correlation of ^1H NMR signals with molecular protons.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy complements ^1H NMR by providing data on the carbon skeleton. The chemical shift of each carbon is highly sensitive to its local electronic environment, revealing the influence of the substituents on the aromatic ring and confirming the carbon count.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
 - Number of Scans: 1024 (or more, as ^{13}C has low natural abundance).
 - Acquisition Time: ~1-2 seconds.

- Relaxation Delay: 2 seconds.
- Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl_3 solvent signal (δ 77.16 ppm).

Data Presentation: ^{13}C NMR

Signal Label	Chemical Shift (δ , ppm)	Assignment
E	163.5	Aromatic C (ipso, attached to -OCH ₃)
F	142.8	Aromatic C (ipso, attached to -SO ₂ CH ₃)
G	129.8	Aromatic CH (ortho to -SO ₂ CH ₃)
H	114.7	Aromatic CH (ortho to -OCH ₃)
I	55.8	Methoxy (-OCH ₃)
J	44.5	Methylsulfonyl (-SO ₂ CH ₃)

Spectral Interpretation

The proton-decoupled ^{13}C NMR spectrum displays six unique carbon signals, as expected from the molecule's symmetry.

- Aromatic Carbons (110-170 ppm):
 - Signal E (δ 163.5): This is the most downfield signal, assigned to the ipso-carbon directly bonded to the methoxy group. The oxygen atom strongly deshields this carbon, a typical observation for aryl ethers.^[3]
 - Signal F (δ 142.8): This quaternary carbon signal is assigned to the ipso-carbon attached to the sulfone group. Its downfield shift is characteristic of carbons bearing a sulfonyl substituent.

- Signal G (δ 129.8): This signal corresponds to the two CH carbons ortho to the sulfone group. They are less shielded than the other aromatic CH carbons due to the electron-withdrawing nature of the $-\text{SO}_2\text{CH}_3$ group.
- Signal H (δ 114.7): This upfield aromatic signal is assigned to the two CH carbons ortho to the methoxy group. This significant shielding is a classic example of the electron-donating resonance effect of the methoxy group.[4]
- Aliphatic Carbons (40-60 ppm):
 - Signal I (δ 55.8): This signal is characteristic of the methoxy carbon in an anisole system. [5]
 - Signal J (δ 44.5): This signal is assigned to the methyl carbon of the sulfone group. The chemical shift is consistent with known values for dimethyl sulfone and its derivatives.[6]

Visualization: ^{13}C NMR Assignments

Caption: Correlation of ^{13}C NMR signals with molecular carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups, as different chemical bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

- Method: Attenuated Total Reflectance (ATR) is a modern, convenient method.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: $4000 - 400 \text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}

- Number of Scans: 32
- Processing: Perform a background scan (with no sample) and subtract it from the sample scan.

Data Presentation: Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch (-CH ₃)
~1600, ~1500	Medium-Strong	Aromatic C=C Ring Stretch
~1310	Strong	Asymmetric S=O Stretch (Sulfone)
~1255	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1150	Strong	Symmetric S=O Stretch (Sulfone)
~1020	Strong	Symmetric C-O-C Stretch (Aryl Ether)
~830	Strong	C-H Out-of-plane Bend (1,4-disubstitution)

Spectral Interpretation

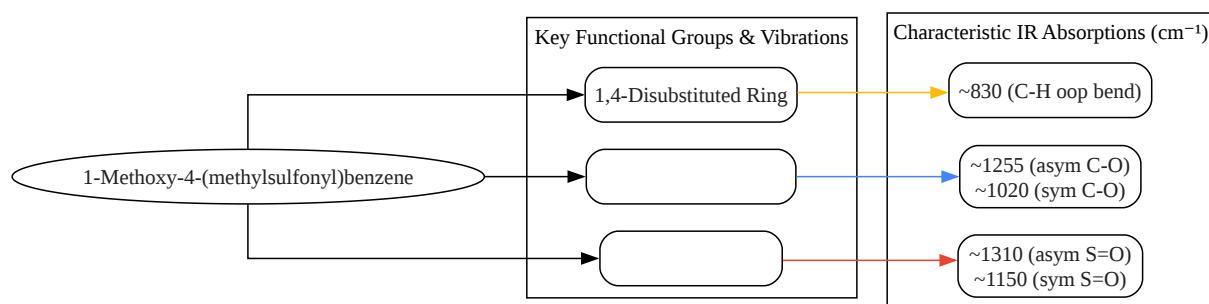
The IR spectrum provides definitive evidence for the key functional groups.

- Sulfone Group (-SO₂-): The most prominent features are the two very strong absorption bands at approximately 1310 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch). The presence of these two intense peaks is a classic indicator of a sulfone group.[7][8]
- Aryl Ether Group (Ar-O-CH₃): Aryl alkyl ethers exhibit two characteristic C-O stretching bands. The asymmetric stretch appears as a strong band around 1255 cm⁻¹, while the

symmetric stretch is found near 1020 cm^{-1} .^{[5][9]}

- **Aromatic Ring:** Aromatic C-H stretching vibrations are observed just above 3000 cm^{-1} . C=C stretching vibrations within the ring appear as a pair of bands around 1600 and 1500 cm^{-1} . Crucially, a strong band around 830 cm^{-1} is indicative of C-H out-of-plane bending for a 1,4-disubstituted benzene ring.
- **Aliphatic Groups:** C-H stretching from the two methyl groups is visible in the 2980 - 2850 cm^{-1} region.

Visualization: Key Functional Group Vibrations



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Caption: Mapping of key functional groups to their IR frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

- Method: Electron Ionization (EI) at 70 eV.

- Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.
- Sample Introduction: If using GC-MS, inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
- Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

Data Presentation: Significant Mass Fragments

m/z	Relative Intensity (%)	Proposed Fragment Ion
186	85	[M] ⁺ (Molecular Ion)
171	100	[M - CH ₃] ⁺ (Loss of methyl from sulfone)
107	40	[M - SO ₂ CH ₃] ⁺ (Loss of methylsulfonyl radical)
78	35	[C ₆ H ₆] ⁺ (Benzene radical cation, after rearrangement)
77	25	[C ₆ H ₅] ⁺ (Phenyl cation)

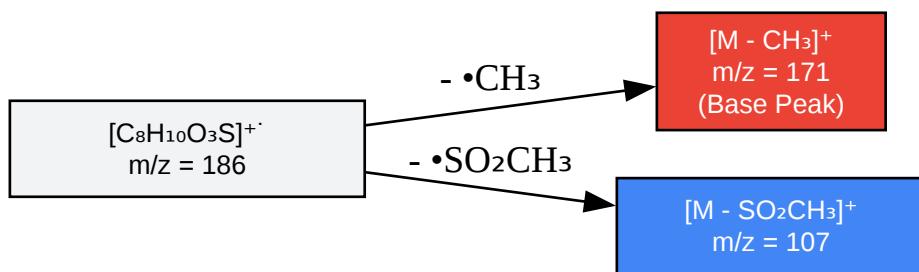
Spectral Interpretation

The mass spectrum confirms the molecular weight and reveals a logical fragmentation pathway.

- Molecular Ion (m/z 186): A strong peak at m/z 186 corresponds to the molecular weight of C₈H₁₀O₃S, confirming the compound's elemental formula.
- Base Peak (m/z 171): The most intense peak (base peak) at m/z 171 results from the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a characteristic α -cleavage adjacent to the sulfonyl group, forming a stable sulfoxonium ion.
- Key Fragments:

- m/z 107: This peak corresponds to the loss of the entire methylsulfonyl radical ($\bullet\text{SO}_2\text{CH}_3$, 79 Da), leaving behind the stable methoxybenzene cation.
- m/z 78 and 77: The presence of ions at m/z 78 and 77 are indicative of the benzene ring fragment and phenyl cation, respectively, which are common fragments in the mass spectra of aromatic compounds.^[10] The formation of m/z 78 can arise from complex rearrangements following the loss of SO_2 .^[10]

Visualization: Proposed Fragmentation Pathway



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Caption: Major fragmentation pathways for **1-Methoxy-4-(methylsulfonyl)benzene** in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

The power of this multi-technique approach lies in its synergy. Each analysis provides a piece of the structural puzzle, and together they form a single, self-consistent picture.

- MS establishes the molecular formula ($\text{C}_8\text{H}_{10}\text{O}_3\text{S}$) with a molecular ion at m/z 186.
- IR confirms the presence of the critical functional groups: a sulfone ($\sim 1310, \sim 1150 \text{ cm}^{-1}$), an aryl ether ($\sim 1255, \sim 1020 \text{ cm}^{-1}$), and a 1,4-disubstituted aromatic ring ($\sim 830 \text{ cm}^{-1}$).
- ^1H NMR confirms the substitution pattern with two aromatic doublets and identifies the two distinct methyl groups: $-\text{OCH}_3$ (δ 3.88) and $-\text{SO}_2\text{CH}_3$ (δ 3.06). The 2H:2H:3H:3H integration ratio perfectly matches the proposed structure.

- ^{13}C NMR confirms the carbon count (6 unique carbons due to symmetry) and the electronic environment of each carbon, corroborating the assignments made from the other techniques.

Collectively, the data from NMR, IR, and MS provide an unambiguous and comprehensive characterization, confirming the identity and structure of the sample as **1-Methoxy-4-(methylsulfonyl)benzene**.

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